(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
Description
“(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride” is a pyrazole-derived compound featuring a chloro substituent at the 4-position of the heterocyclic ring and an acetic acid moiety linked to the pyrazole nitrogen. The dihydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2.2ClH/c6-3-1-9(2-4(10)11)8-5(3)7;;/h1H,2H2,(H2,7,8)(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEHQPQKBFRWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors such as hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Amination: The amino group at position 3 is introduced via nucleophilic substitution reactions using amines or ammonia.
Acetic Acid Attachment: The acetic acid moiety is attached through esterification or amidation reactions.
Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or reduce the pyrazole ring to a pyrazoline ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, alcohols, or thiols in the presence of a base or catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Pyrazoline derivatives or dechlorinated compounds.
Substitution Products: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .
Drug Development
Due to its unique structure and biological activity, this compound is being explored as a lead compound in drug discovery. Its derivatives are being synthesized to enhance potency and selectivity against specific targets in diseases such as cancer and bacterial infections .
Formulation Studies
The compound's solubility profile makes it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. Research is ongoing to optimize its pharmacokinetic properties to improve absorption and bioavailability .
Herbicide Development
The compound has potential applications in agriculture as a herbicide. Its ability to inhibit specific enzymes involved in plant growth has been investigated, suggesting that it could be developed into a selective herbicide for controlling weeds without harming crops .
Polymer Chemistry
In material science, this compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and chemical resistance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains, suggesting potential for antibiotic development. |
| Study 2 | Anticancer Properties | Inhibition of cell proliferation in breast cancer cell lines; further research needed for mechanism elucidation. |
| Study 3 | Herbicide Potential | Showed selective inhibition of weed growth without affecting crop yield; promising for sustainable agriculture practices. |
Mechanism of Action
The mechanism of action of (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key parameters of structurally related pyrazole-acetic acid derivatives:
Key Findings:
Structural Variations: The target compound’s 4-chloro substituent distinguishes it from methyl or dimethyl analogs. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methyl groups, influencing binding affinity in drug-target interactions . The dihydrochloride salt in the target compound and Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride improves aqueous solubility relative to the hydrochloride salt in (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride .
Molecular Weight and Physicochemical Properties: The dihydrochloride derivatives (e.g., target compound and EN300-37274929) exhibit higher molecular weights (~232–242 g/mol) than the hydrochloride analog (191.6 g/mol), likely due to additional HCl molecules . The carboxylic acid group in 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride enhances its utility in peptide coupling reactions, a feature absent in the acetic acid derivatives .
Applications: Methyl and dimethyl analogs are frequently used as building blocks in drug discovery, suggesting the target compound may serve similar roles in synthesizing antihistamines or kinase inhibitors, as seen with Levocetirizine dihydrochloride (a chloro- and phenyl-substituted piperazine derivative) .
Biological Activity
(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 216.67 g/mol. Its structure includes a pyrazole ring, an amino group, and a chloro substituent, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit considerable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.125 mg/mL against these pathogens .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid have been tested against multiple cancer cell lines. One study reported that a related pyrazole derivative exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating moderate cytotoxicity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (mg/mL) |
|---|---|---|
| Compound A | HepG2 (Liver) | 0.088 |
| Compound B | HeLa (Cervical) | 0.125 |
| Compound C | MCF7 (Breast) | 0.084 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. For example, studies involving animal models demonstrated that these compounds could reduce inflammation markers in conditions such as arthritis and colitis .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in disease processes:
- DNA Gyrase and Topoisomerase IV Inhibition : These enzymes are critical for bacterial DNA replication. Compounds targeting these enzymes can effectively disrupt bacterial growth .
- Monoamine Oxidase Inhibition : Some pyrazole derivatives have shown potential as monoamine oxidase inhibitors, suggesting antidepressant and anticonvulsant properties .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings indicated that this compound had a significant effect on both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .
Anticancer Research
In another study focusing on anticancer activity, researchers synthesized several pyrazole derivatives and assessed their effects on tumor cell lines. The results showed that certain substitutions on the pyrazole ring enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This highlights the therapeutic potential of modifying the structure for improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
